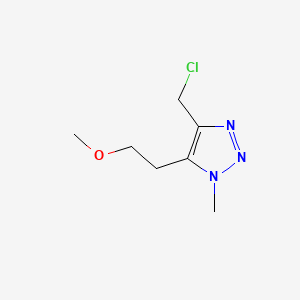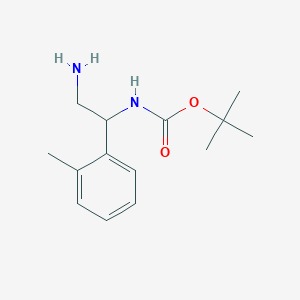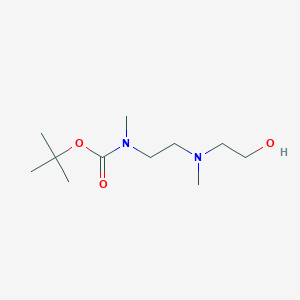![molecular formula C5H7Br2N5O B13546545 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide](/img/structure/B13546545.png)
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide is a heterocyclic compound that belongs to the class of triazolopyrimidines. . The unique structure of this compound makes it a valuable compound for various scientific research applications.
Métodos De Preparación
The synthesis of 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . Another approach involves the Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines, which provides a useful and attractive process for the synthesis of structurally diverse triazolopyrimidines .
Análisis De Reacciones Químicas
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding oxides, while reduction can yield amines .
Aplicaciones Científicas De Investigación
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as an anticancer agent due to its ability to inhibit the ERK signaling pathway . Additionally, it has shown promise as an antiviral, antibacterial, and antifungal agent . In the field of agriculture, it has been explored for its herbicidal properties . The compound’s versatility makes it a valuable tool for researchers in various scientific disciplines.
Mecanismo De Acción
The mechanism of action of 6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of the ERK signaling pathway, which results in decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition leads to cell apoptosis and G2/M phase arrest, ultimately suppressing cancer cell proliferation .
Comparación Con Compuestos Similares
6-Amino-[1,2,4]triazolo[1,5-a]pyrimidin-7-oldihydrobromide can be compared with other similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit significant biological activities, including anticancer and antiviral properties. the unique structure of this compound provides distinct advantages in terms of its specific interactions with molecular targets and its broad range of applications .
Propiedades
Fórmula molecular |
C5H7Br2N5O |
|---|---|
Peso molecular |
312.95 g/mol |
Nombre IUPAC |
6-amino-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;dihydrobromide |
InChI |
InChI=1S/C5H5N5O.2BrH/c6-3-1-7-5-8-2-9-10(5)4(3)11;;/h1-2H,6H2,(H,7,8,9);2*1H |
Clave InChI |
TWRQPLOQOBKCNR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)N2C(=N1)N=CN2)N.Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylicacid](/img/no-structure.png)

![6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B13546497.png)







![4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one;2,2,2-trifluoroacetic acid](/img/structure/B13546523.png)

